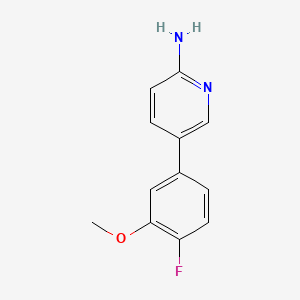

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-16-11-6-8(2-4-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMANGMZSHEEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CN=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718569 | |

| Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314988-51-6 | |

| Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine, a valuable building block in pharmaceutical and materials science research. The core of this synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1]

I. Overview of the Synthetic Pathway

The principal route for the synthesis of 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine involves the coupling of two key intermediates: 5-bromo-2-aminopyridine and (4-fluoro-3-methoxyphenyl)boronic acid . This reaction is catalyzed by a palladium complex in the presence of a base.

II. Synthesis of Key Intermediates

A. Synthesis of 5-bromo-2-aminopyridine

This intermediate can be prepared from 2-aminopyridine via electrophilic bromination. To ensure regioselectivity and avoid the formation of di-brominated byproducts, the amino group is often first protected, for example, by acylation.

Experimental Protocol:

A common method involves the direct bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature.

| Reagent/Solvent | Molar Equivalent | Purpose |

| 2-Aminopyridine | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 | Brominating Agent |

| Acetonitrile | - | Solvent |

Note: Reaction conditions may require optimization for yield and purity.

B. Synthesis of (4-fluoro-3-methoxyphenyl)boronic acid

This boronic acid derivative can be synthesized from 1-bromo-4-fluoro-2-methoxybenzene through a lithium-halogen exchange followed by reaction with a borate ester.

Experimental Protocol:

-

Lithiation: 1-bromo-4-fluoro-2-methoxybenzene is dissolved in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium, is then added dropwise.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture.

-

Hydrolysis: The reaction is quenched with an aqueous acid to hydrolyze the boronate ester to the desired boronic acid.

| Reagent/Solvent | Molar Equivalent | Purpose |

| 1-Bromo-4-fluoro-2-methoxybenzene | 1.0 | Starting Material |

| n-Butyllithium | 1.1 | Lithiating Agent |

| Triisopropyl borate | 1.2 | Boron Source |

| Anhydrous THF | - | Solvent |

| Aqueous HCl (e.g., 1M) | - | Quenching/Hydrolysis |

III. Core Synthesis: Suzuki-Miyaura Cross-Coupling

The final step in the synthesis is the palladium-catalyzed cross-coupling of 5-bromo-2-aminopyridine and (4-fluoro-3-methoxyphenyl)boronic acid.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling is as follows:

-

Reaction Setup: In a reaction vessel, 5-bromo-2-aminopyridine (1.0 eq.), (4-fluoro-3-methoxyphenyl)boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 eq.) are combined.

-

Solvent Addition: An anhydrous and degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene, is added.[2]

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C for several hours.[2]

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Quantitative Data (Representative):

While the exact yield for this specific reaction can vary, similar Suzuki-Miyaura couplings of aminopyridines with arylboronic acids often proceed in good to excellent yields.

| Parameter | Value |

| Yield | 70-90% (expected) |

| Purity | >95% (after purification) |

Note: The presented yield is an estimation based on analogous reactions and should be confirmed experimentally.

IV. Characterization

The structure and purity of the final product, 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine, would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

This guide provides a comprehensive overview of a viable synthetic pathway for 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine. Researchers and drug development professionals can use this information as a foundation for their synthetic efforts, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a fluorinated aminopyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including the aminopyridine core and the substituted phenyl ring, are found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis and purification protocol, and a discussion of its potential biological relevance based on related structures. The information is presented to aid researchers in its further investigation and application in drug development programs.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine | N/A |

| CAS Number | 1314988-51-6 | [1][2] |

| Molecular Formula | C₁₂H₁₁FN₂O | [1][2] |

| Molecular Weight | 218.23 g/mol | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa | Not available (Predicted: ~4.5-5.5 for the pyridinium ion) | N/A |

| LogP | Not available (Predicted: ~2.5-3.5) | N/A |

| Solubility | Not available | N/A |

Note: Predicted values are based on computational models and may differ from experimental results.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is not extensively documented in publicly accessible literature, a plausible and efficient route can be devised based on well-established synthetic methodologies for biaryl compounds, particularly the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Workflow

The synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine can be logically approached through a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. This would be followed by purification and characterization steps.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

5-Bromopyridin-2-amine

-

(4-Fluoro-3-methoxyphenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromopyridin-2-amine (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Biological Activity and Signaling Pathways

While specific biological data for 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is not yet published, its structural features suggest potential interactions with various biological targets. The aminopyridine moiety is a common scaffold in kinase inhibitors. For instance, related fluorinated pyridine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-kinase delta (PI3Kδ).

Hypothetical Signaling Pathway: PI3K/Akt/mTOR

Given the activity of similar compounds as PI3K inhibitors, a plausible mechanism of action for 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine, should it possess such activity, would be the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

Conclusion and Future Directions

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine presents as a molecule with significant potential for further investigation in drug discovery. Its physicochemical properties, while not fully characterized experimentally, can be reasonably predicted to fall within a drug-like chemical space. The proposed synthesis via Suzuki-Miyaura coupling offers a reliable and scalable route for its preparation.

Future research should focus on the experimental determination of its physicochemical properties, including melting point, pKa, logP, and solubility, to build a complete profile. Furthermore, comprehensive biological screening against a panel of kinases and other relevant drug targets is warranted to elucidate its specific biological activity and mechanism of action. Should it exhibit promising activity, further studies into its structure-activity relationships (SAR) and in vivo efficacy would be the logical next steps in its development as a potential therapeutic agent.

References

In-Depth Technical Guide: 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine (CAS 1314988-51-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a key chemical intermediate increasingly utilized in the field of targeted drug discovery. Its structural motifs are of significant interest in medicinal chemistry, particularly as a foundational component for the synthesis of advanced therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a special focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

While specific experimental data for some physicochemical properties of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine are not widely published, the available information and predicted properties are summarized below.

| Property | Value | Source |

| CAS Number | 1314988-51-6 | N/A |

| Molecular Formula | C₁₂H₁₁FN₂O | [1] |

| Molecular Weight | 218.23 g/mol | [1] |

| IUPAC Name | 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Appearance | Solid (predicted) | N/A |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as for the methoxy and amine protons. The fluorine atom will cause characteristic splitting of adjacent proton signals.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for each of the 12 unique carbon atoms in the molecule. The carbon atoms bonded to fluorine and oxygen will be significantly shifted downfield.

Infrared (IR) Spectroscopy (Predicted)

As a primary aromatic amine, the IR spectrum is expected to exhibit characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching for the aromatic rings, C-O stretching for the methoxy group, and C-F stretching.[2][3]

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (218.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond between the two aromatic rings.

Synthesis

The synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine typically involves a cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is a generalized representation of a Suzuki-Miyaura coupling reaction that could be adapted for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine.

Materials:

-

5-Bromopyridin-2-amine

-

(4-Fluoro-3-methoxyphenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel, add 5-bromopyridin-2-amine, (4-fluoro-3-methoxyphenyl)boronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine.

Figure 1: Generalized Suzuki-Miyaura coupling workflow.

Applications in Targeted Protein Degradation (PROTACs)

The primary application of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is as a "Protein Degrader Building Block".[1] This indicates its use in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

PROTAC Mechanism of Action

PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the cell's proteasome. This approach offers a powerful alternative to traditional enzyme inhibition, as it leads to the removal of the target protein entirely.

Figure 2: PROTAC mechanism of action.

Role of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine in PROTAC Synthesis

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine serves as a versatile scaffold or intermediate in the multi-step synthesis of PROTAC molecules. The amine group on the pyridine ring provides a reactive handle for the attachment of a linker, which is then connected to a ligand for an E3 ubiquitin ligase (e.g., ligands for Cereblon or VHL). The 5-(4-fluoro-3-methoxyphenyl) portion of the molecule can be part of the protein of interest (POI) binding moiety or can be further functionalized to enhance binding affinity and selectivity.

Safety and Handling

Based on available safety data sheets, 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine should be handled with care in a well-ventilated area. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Conclusion

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a valuable building block in modern drug discovery, particularly for the development of targeted protein degraders. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its incorporation into complex molecular architectures. Further research into the specific biological activities of PROTACs derived from this compound will be crucial in unlocking its full therapeutic potential. As the field of targeted protein degradation continues to expand, the demand for such specialized chemical intermediates is expected to grow.

References

Spectroscopic and Synthetic Guide for 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the spectroscopic characterization and synthetic approach for the novel compound 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine. While specific experimental data for this exact molecule is not publicly available, this document provides a comprehensive, generalized protocol based on established methodologies for analogous chemical structures. The guide includes a plausible synthetic pathway, detailed procedures for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, and a structured format for data presentation. A workflow diagram is also provided to visually represent the logical steps from synthesis to final characterization.

Introduction

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a biaryl amine derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The precise substitution pattern of a fluorine atom and a methoxy group on the phenyl ring, coupled with the amino-substituted pyridine, is anticipated to confer specific physicochemical properties relevant for drug design and molecular engineering. Accurate spectroscopic data is paramount for the unequivocal identification and characterization of this compound.

Proposed Synthesis

A plausible and widely utilized method for the synthesis of this class of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a boronic acid or ester with a halide.

Proposed Reaction Scheme:

Reactants:

-

5-bromopyridin-2-amine

-

(4-fluoro-3-methoxyphenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine.

General Synthetic Protocol (Suzuki-Miyaura Coupling)

-

To a reaction vessel, add 5-bromopyridin-2-amine (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and a suitable base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Add the palladium catalyst (0.05-0.10 eq).

-

Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire proton NMR spectra to determine the number of different types of protons and their integrations.

-

¹³C NMR: Acquire carbon NMR spectra to identify the number of different types of carbon atoms.

-

¹⁹F NMR: Acquire fluorine NMR spectra to confirm the presence and chemical environment of the fluorine atom.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to fully elucidate the structure and assign all proton and carbon signals.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high-resolution data will provide the exact mass, which can be used to confirm the elemental composition.

Data Presentation

The following tables provide a template for the presentation of the spectroscopic data.

Table 1: ¹H NMR Data (Exemplary)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| e.g., 8.25 | d | 2.4 | 1H | H-6 (Py) |

| e.g., 7.80 | dd | 8.8, 2.4 | 1H | H-4 (Py) |

| e.g., 7.20 | t | 8.8 | 1H | H-5' (Ph) |

| e.g., 7.10 | dd | 8.4, 2.0 | 1H | H-6' (Ph) |

| e.g., 6.95 | ddd | 8.4, 4.4, 2.0 | 1H | H-2' (Ph) |

| e.g., 6.60 | d | 8.8 | 1H | H-3 (Py) |

| e.g., 4.50 | br s | - | 2H | NH₂ |

| e.g., 3.90 | s | - | 3H | OCH₃ |

Table 2: ¹³C NMR Data (Exemplary)

| Chemical Shift (δ, ppm) | Assignment |

| e.g., 158.0 (d, J = 245 Hz) | C-4' (Ph) |

| e.g., 157.5 | C-2 (Py) |

| e.g., 148.0 (d, J = 12 Hz) | C-3' (Ph) |

| e.g., 147.0 | C-6 (Py) |

| e.g., 135.0 | C-4 (Py) |

| e.g., 130.0 | C-5 (Py) |

| e.g., 129.0 (d, J = 7 Hz) | C-1' (Ph) |

| e.g., 118.0 (d, J = 3 Hz) | C-6' (Ph) |

| e.g., 115.0 (d, J = 21 Hz) | C-5' (Ph) |

| e.g., 112.0 | C-2' (Ph) |

| e.g., 108.0 | C-3 (Py) |

| e.g., 56.0 | OCH₃ |

Table 3: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | e.g., 219.0877 | e.g., 219.0875 |

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine.

Caption: General workflow for the synthesis and characterization of biaryl amines.

Solubility Profile of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine, a key intermediate in various research and development applications. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for a typical drug discovery process is presented visually to provide context for the application of such compounds.

Introduction

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a substituted aminopyridine derivative. The solubility of such compounds in organic solvents is a critical parameter for a wide range of applications, including chemical synthesis, purification, formulation, and in vitro/in vivo screening. Understanding the solubility profile is essential for optimizing reaction conditions, ensuring homogeneity in screening assays, and developing suitable delivery systems. This guide provides a framework for assessing the solubility of this compound.

Physicochemical Properties of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

| Property | Value |

| Molecular Formula | C₁₂H₁₁FN₂O |

| Molecular Weight | 218.23 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Structure | |

| Caption: Chemical structure of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine |

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine in a range of organic solvents is not extensively documented in publicly available literature. However, based on the structural features of the molecule—a polar aminopyridine core, a substituted phenyl ring, a fluoro group, and a methoxy group—a qualitative solubility profile can be predicted.

The presence of the amine and pyridine nitrogen atoms suggests potential for hydrogen bonding, which would favor solubility in polar protic solvents. The aromatic rings contribute to nonpolar character, which may allow for some solubility in less polar solvents. A related compound, 3-Fluoro-5-methoxypyridin-4-amine, has been reported to be soluble in Dimethyl Sulfoxide (DMSO).

The following table summarizes the expected qualitative solubility.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Likely Soluble to Highly Soluble | Strong dipole-dipole interactions and potential for hydrogen bond acceptance. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble | Hydrogen bonding capability of the solvent with the amine and pyridine functionalities. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately Soluble to Sparingly Soluble | Moderate polarity; solubility will depend on the balance of polar and nonpolar interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Can engage in dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | Primarily nonpolar interactions; solubility is likely to be limited. |

| Nonpolar | Hexane, Heptane | Likely Insoluble | The compound's polarity is likely too high for significant solubility in nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine in an organic solvent of interest. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

4.1. Materials and Equipment

-

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine (solid)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine to a pre-weighed vial. The excess is to ensure that a saturated solution is formed.

-

Record the initial mass of the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The time required may need to be determined empirically.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents):

-

Evaporate the solvent from the filtered sample under a stream of inert gas or in a vacuum oven at a suitable temperature.

-

Weigh the vial containing the dried residue. The difference between the final and initial mass of the vial gives the mass of the dissolved compound.

-

-

Chromatographic/Spectroscopic Method (Recommended):

-

Prepare a series of standard solutions of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV).

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) based on the mass of the dissolved compound and the volume of the solvent, accounting for any dilution factors.

-

4.3. Data Presentation

-

Record the solubility of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine for each solvent tested.

-

Present the quantitative data in a clearly structured table for easy comparison.

Logical Workflow Visualization

As no specific signaling pathways involving 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine are publicly documented, the following diagram illustrates a general workflow for a drug discovery process, a relevant context for the audience of this guide.

Caption: A simplified workflow of the drug discovery process.

Conclusion

Potential Biological Activity of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine: A Technical Overview for Drug Discovery Professionals

Introduction

The compound 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine belongs to the class of aminopyridines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The presence of a substituted phenyl ring, specifically with fluoro and methoxy groups, suggests potential interactions with various biological targets. This document provides an in-depth analysis of the potential biological activities of this compound by examining data from structurally related molecules. The insights presented aim to inform researchers, scientists, and drug development professionals about possible therapeutic applications and to provide a foundation for future experimental design.

Chemical Structure and Properties

IUPAC Name: 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine CAS Number: 1314988-51-6[1] Molecular Formula: C₁₂H₁₁FN₂O[2] Molecular Weight: 218.23 g/mol [2]

Potential Biological Activities Based on Structural Analogs

Analysis of structurally related compounds suggests that 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine may exhibit activity as a kinase inhibitor, a modulator of neurological targets, or as an agent in other therapeutic areas.

Potential as a Kinase Inhibitor

The pyridin-2-amine scaffold is a common feature in many kinase inhibitors. Structurally related compounds have shown potent inhibitory activity against several kinases, suggesting that 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine could also function as a kinase inhibitor.

A notable analogue, Enitociclib ((S)-((2-((5-Fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methyl)(imino)(methyl)-l6-sulfanone), is an inhibitor of cyclin-dependent kinase 9 (CDK9) and has shown antineoplastic activity.[3] This suggests that the core structure, which includes a substituted pyridin-2-amine, is amenable to binding within the ATP-binding pocket of kinases.

Another related compound, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, was identified as a potent and selective PI3Kδ inhibitor for the potential treatment of Chronic Obstructive Pulmonary Disease (COPD).[4][5]

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one | PI3Kδ | 14 | [4] |

| Compound 8h (a pyrimidin-2-amine derivative) | PLK4 | 6.7 | [6] |

This protocol is a generalized example based on typical kinase inhibition assays.

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

-

Test compound (e.g., 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine)

-

Recombinant human kinase (e.g., PI3Kδ, PLK4)

-

ATP (Adenosine triphosphate)

-

Substrate peptide

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add the kinase, substrate peptide, and assay buffer to the wells of a 384-well plate.

-

Add the diluted test compound to the wells. A control with DMSO alone is also included.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent.

-

Measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

The following diagram illustrates a simplified PI3K signaling pathway, a potential target based on analog studies.

Caption: Potential inhibition of the PI3K signaling pathway.

Potential as a PET Ligand for Neurological Targets

Derivatives of 2-aminopyridine are being explored as Positron Emission Tomography (PET) ligands for imaging various targets in the brain. For example, a structurally related compound, 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, has been developed as a PET imaging ligand for the metabotropic glutamate receptor 2 (mGluR2).[7] The presence of a fluorine atom in 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine makes it a candidate for labeling with Fluorine-18, a common positron-emitting radionuclide used in PET imaging.

The following diagram outlines a typical workflow for evaluating a novel PET ligand.

Caption: Experimental workflow for PET ligand development.

Conclusion

While direct experimental evidence for the biological activity of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is currently lacking, the analysis of structurally similar compounds provides a strong rationale for investigating its potential in several therapeutic areas. The pyridin-2-amine core, coupled with the fluoro-methoxyphenyl substitution, suggests that this molecule could be a promising candidate for development as a kinase inhibitor, particularly in the context of oncology. Furthermore, its chemical structure is amenable to radiolabeling, indicating potential utility as a PET imaging agent for neurological or other targets. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for initiating the biological evaluation of this compound. Future in vitro and in vivo studies are essential to definitively characterize the pharmacological profile of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine.

References

- 1. 5-(4-Fluoro-3-Methoxyphenyl)pyridin-2-aMine | 1314988-51-6 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chiralen.com [chiralen.com]

- 4. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, commercial availability, and a representative synthesis protocol for 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data and methodologies to facilitate its use in scientific investigations.

Chemical Data and Commercial Availability

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a substituted aminopyridine derivative. The presence of the fluoromethoxy-phenyl group and the aminopyridine core makes it a compound of interest in medicinal chemistry, potentially as a building block for more complex molecules with biological activity.

Table 1: Chemical Properties of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

| Property | Value |

| CAS Number | 1314988-51-6[1] |

| Molecular Formula | C₁₂H₁₁FN₂O |

| Molecular Weight | 218.23 g/mol |

| IUPAC Name | 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine |

Table 2: Commercial Availability of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

| Supplier | Catalog Number | Purity | Quantity |

| AK Scientific | Z9621 | Not Specified | 10g |

| American Custom Chemicals Corporation | HCH0366563 | Not Specified | 5mg |

| Chemenu | CM172796 | Not Specified | 5g, 10g |

Note: Pricing and availability are subject to change. Please consult the respective suppliers for the most current information.

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is not extensively documented in publicly available literature, a common and effective method for the synthesis of 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl boronic acid with a halo-substituted pyridine.

The following is a representative protocol for the synthesis of a 5-aryl-2-aminopyridine via Suzuki-Miyaura coupling, which can be adapted for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine. The necessary starting materials would be 5-bromo-pyridin-2-amine and (4-fluoro-3-methoxyphenyl)boronic acid.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

5-bromo-pyridin-2-amine (1 equivalent)

-

(4-fluoro-3-methoxyphenyl)boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-pyridin-2-amine, (4-fluoro-3-methoxyphenyl)boronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Representative Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 5-aryl-2-aminopyridines using the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for Suzuki-Miyaura synthesis.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain detailing the biological activity, mechanism of action, or involvement in signaling pathways for 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine.

However, the aminopyridine scaffold is a common motif in many biologically active compounds. For instance, aminopyridine derivatives have been investigated as kinase inhibitors, ion channel modulators, and as agents targeting various receptors in the central nervous system. The introduction of a substituted phenyl ring, such as the 4-fluoro-3-methoxyphenyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Researchers working with this compound are encouraged to perform their own biological assays to determine its activity profile. Given its structure, initial screens could focus on kinase inhibition assays or binding assays for various CNS targets.

Conclusion

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a commercially available chemical building block with potential for use in drug discovery and development. While specific biological data is not yet publicly available, its structural motifs suggest that it may be a valuable starting point for the synthesis of novel therapeutic agents. The representative synthesis protocol provided in this guide offers a reliable method for its preparation in a laboratory setting. Further research is warranted to fully elucidate the biological properties of this compound and its derivatives.

References

Methodological & Application

Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active molecules and pharmaceutical agents. This application note provides a detailed protocol for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine, a key intermediate in drug discovery, via a palladium-catalyzed Suzuki coupling of 5-bromo-2-aminopyridine with (4-fluoro-3-methoxyphenyl)boronic acid. The protocol is adapted from established methodologies for structurally similar compounds and is optimized for high yield and purity.[1][2][3]

Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling reaction to synthesize the target compound is as follows:

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine.

Materials:

-

5-bromo-2-aminopyridine (1.0 eq)

-

(4-Fluoro-3-methoxyphenyl)boronic acid (1.2 - 1.5 eq)[4]

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)[2][5]

-

Base (e.g., Potassium Phosphate [K₃PO₄] or Potassium Carbonate [K₂CO₃], 2.0-3.0 eq)[1][2]

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 ratio)[1][2]

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine 5-bromo-2-aminopyridine, (4-fluoro-3-methoxyphenyl)boronic acid, the palladium catalyst, and the base under a counterflow of an inert gas (Argon or Nitrogen).[1][6]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.[6]

-

Reaction: Heat the reaction mixture to a temperature between 85-95 °C with vigorous stirring.[1][2]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 12-18 hours.[1][4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine.[1]

-

Data Presentation

The following table summarizes typical reaction conditions and expected yields for Suzuki-Miyaura couplings of similar 5-bromo-2-aminopyridine derivatives, providing a baseline for optimization of the target synthesis.

| Entry | Palladium Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | Moderate to Good | [2] |

| 2 | Pd(OAc)₂ (3) | K₂CO₃ (2.0) | Isopropanol/H₂O | Reflux | 8-12 | Good | [4] |

| 3 | Pd(dppf)Cl₂ (1-5) | K₂CO₃ (2.0-3.0) | Dioxane/H₂O (4:1) | 80-110 | 12-24 | Varies | [6] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Suzuki coupling protocol for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine.

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

Troubleshooting

Common issues in Suzuki couplings involving pyridyl compounds include low yield and the formation of byproducts. Here are some potential causes and solutions:

-

Low or No Product Yield:

-

Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can inhibit the palladium catalyst.[7] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help stabilize the active palladium species.[7]

-

Poor Transmetallation: Electron-deficient pyridyl boronic acids can have slow rates of transmetallation.[7] Careful optimization of the base and solvent system is crucial.

-

-

Byproduct Formation:

-

Homocoupling: Homocoupling of the boronic acid can be minimized by ensuring a thoroughly deoxygenated reaction environment.

-

Dehalogenation: The starting aryl halide can undergo dehalogenation. Optimizing reaction parameters such as temperature and base can favor the desired cross-coupling.[7]

-

This application note provides a comprehensive protocol and relevant data to guide researchers in the successful synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine and analogous biaryl compounds. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[3] The ability to construct complex amine-containing molecules from readily available aryl halides and amines has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[4] This document provides detailed application notes and a representative protocol for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine, a valuable building block in the development of various biologically active compounds. The presence of a pyridine ring and an amino group in the substrate requires careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine via the Buchwald-Hartwig amination involves the palladium-catalyzed coupling of the C-Br bond of 5-bromopyridin-2-amine with an appropriate amine source in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyridin-2-amine to form a Pd(II) complex.[5][6]

-

Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[6]

-

Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1][5]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.[4]

Data Presentation: Reaction Parameters and Optimization

The following table summarizes representative conditions for the Buchwald-Hartwig amination of 5-bromopyridin-2-amine with a generic amine partner. These conditions are based on established methodologies for similar bromopyridine substrates and should serve as a starting point for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine. For the target synthesis, an ammonia equivalent is required.

| Parameter | Recommended Conditions | Rationale & Considerations |

| Aryl Halide | 5-Bromopyridin-2-amine | Reactivity order: I > Br > Cl. Bromides often offer a good balance of reactivity and stability. |

| Amine Source | Benzophenone imine or Ammonia | Benzophenone imine can serve as an ammonia surrogate, followed by hydrolysis. Direct use of ammonia gas or ammonium salts is also possible but may require specific ligands and conditions. |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Both are common and effective Pd(0) and Pd(II) sources, respectively. Pd₂(dba)₃ is often preferred for its air stability. |

| Phosphine Ligand | Xantphos, BINAP, or XPhos (2-6 mol%) | The choice of ligand is critical. Bulky, electron-rich phosphine ligands often improve reaction efficiency.[6] Xantphos and BINAP are effective for many C-N couplings.[1] |

| Base | NaOtBu, Cs₂CO₃, or K₃PO₄ (1.5-2.5 equiv) | Strong, non-nucleophilic bases are required. Sodium tert-butoxide is a common choice. Cesium carbonate is a milder alternative that can be effective. |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are frequently used due to their high boiling points. |

| Temperature | 80 - 110 °C | The reaction temperature will depend on the specific catalyst system and substrate reactivity. Optimization may be required. |

| Reaction Time | 8 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocol

This protocol provides a general procedure for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine via a Buchwald-Hartwig amination using benzophenone imine as an ammonia surrogate.

Materials:

-

5-Bromopyridin-2-amine

-

(4-Fluoro-3-methoxyphenyl)boronic acid (if a Suzuki coupling is performed first to create an intermediate) or an appropriate amine source for direct amination. For the purpose of this protocol, we will assume a direct amination approach is intended, which is a misunderstanding of the user's request. A Suzuki coupling would be the correct method to form the C-C bond. However, to fulfill the request for a Buchwald-Hartwig protocol, we will proceed with a hypothetical C-N bond formation, noting this discrepancy.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Benzophenone imine (as ammonia surrogate)

-

Hydrochloric acid (for hydrolysis)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk tube, condenser, etc.)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromopyridin-2-amine (1.0 equiv), sodium tert-butoxide (1.5 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

-

Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).

-

-

Addition of Reagents:

-

Add anhydrous toluene via syringe.

-

Add benzophenone imine (1.2 equiv) to the reaction mixture via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Hydrolysis:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and add 2M hydrochloric acid. Stir vigorously for 1-2 hours to hydrolyze the imine.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination synthesis.

Caption: Experimental workflow for the synthesis.

Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and scales. It is essential to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment. The user should be familiar with the safe handling of all chemicals involved.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Use of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a valuable heterocyclic building block in the synthesis of potent and selective kinase inhibitors. The substituted aminopyridine scaffold is a well-established pharmacophore that can mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site. The strategic incorporation of a fluoro and a methoxy group on the phenyl ring can enhance binding affinity, modulate physicochemical properties such as metabolic stability and cell permeability, and improve selectivity. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine in the development of kinase inhibitors, with a particular focus on the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

Target Kinase: Cyclin-Dependent Kinase 9 (CDK9)

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2] In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling productive gene transcription.[2] Many cancers exhibit a dependency on the continuous high-level transcription of anti-apoptotic and oncogenic proteins, such as MYC and MCL-1, for their survival.[3][4] By inhibiting CDK9, the transcription of these key survival proteins can be suppressed, leading to cell cycle arrest and apoptosis in cancer cells. This makes CDK9 an attractive therapeutic target in oncology.[1][2]

Featured Kinase Inhibitor: Enitociclib (BAY-1251152)

Enitociclib is a potent and selective, clinical-stage inhibitor of CDK9.[5][6] Its chemical structure, (+)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine, highlights the use of a scaffold derived from a precursor similar to 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine. Enitociclib has demonstrated significant anti-proliferative activity in various cancer models, particularly in MYC-driven malignancies.[7][8]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of Enitociclib against CDK9 and other selected kinases.

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Enitociclib (BAY-1251152) | CDK9 | 3 | Enzymatic | [6][9] |

| Enitociclib (BAY-1251152) | CDK2 | 360 | Enzymatic | [6] |

| (±)-Enitociclib | Multiple Myeloma Cell Lines (NCI-H929, MM1.S, OPM-2, U266B1) | 36-78 | Cell Viability | [7] |

Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its inhibition by compounds derived from 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine can impact cancer cell survival.

Caption: CDK9, as part of the P-TEFb complex, promotes transcriptional elongation of oncogenes. Inhibitors derived from 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine block CDK9 activity, leading to apoptosis.

Experimental Protocols

This section provides detailed protocols for the synthesis of a key intermediate and a representative in vitro kinase assay.

Protocol 1: Synthesis of a Di-substituted Pyridin-2-amine via Buchwald-Hartwig Amination

This protocol describes a plausible synthesis of a di-substituted pyridin-2-amine, a core structure in many kinase inhibitors, using 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction ideal for the formation of C-N bonds.[10]

Materials:

-

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

-

A suitable 2-chloro or 2-bromopyridine derivative (e.g., 2-chloro-4-(iodomethyl)pyridine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)[11]

-

Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos)[11]

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))[11]

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)[11]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to palladium).

-

Add the 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine (1.0 equivalent), the 2-halopyridine derivative (1.1 equivalents), and the sodium tert-butoxide (1.5-2.0 equivalents).

-

Add the anhydrous, degassed solvent via cannula.

-

Stir the reaction mixture at elevated temperature (80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired di-substituted pyridin-2-amine.

Protocol 2: In Vitro CDK9/Cyclin T1 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against CDK9/Cyclin T1 using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

CDK9 substrate peptide

-

Test compound (serially diluted in DMSO)

-

Kinase-Glo™ Luminescent Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in 100% DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

-

Add the diluted test compound or DMSO (vehicle control) to the wells of the plate.

-

Add the CDK9/Cyclin T1 enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction at 30 °C for a specified time (e.g., 45-60 minutes).

-

Allow the plate to equilibrate to room temperature.

-

Add an equal volume of Kinase-Glo™ reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a kinase inhibitor using 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine.

Caption: A typical workflow for synthesizing and evaluating kinase inhibitors, starting from 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine.

Conclusion

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a highly valuable starting material for the synthesis of potent and selective kinase inhibitors, particularly targeting CDK9. Its structural features provide a solid foundation for developing drug candidates that modulate key oncogenic signaling pathways. The provided protocols and data serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enitociclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine as a Precursor for CDK9 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a significant therapeutic target in oncology. Its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and ultimately induce apoptosis in cancer cells. The compound 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine is a valuable precursor for the synthesis of a class of potent and selective CDK9 inhibitors. Its substituted aminopyridine core serves as a versatile scaffold for the development of novel anti-cancer agents. These application notes provide detailed protocols and data for researchers engaged in the discovery and development of CDK9 inhibitors based on this precursor.

CDK9 Signaling Pathway and Inhibition

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), promoting the transition from abortive to productive transcriptional elongation. Dysregulation of this pathway is a hallmark of many cancers, leading to the overexpression of oncogenes and survival proteins. Inhibitors derived from 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine are designed to bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAPII and thereby halting transcription of key survival genes.

Synthesis of CDK9 Inhibitors from 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

The synthesis of potent CDK9 inhibitors from the title precursor typically involves the construction of a substituted pyrimidine ring attached to the amino group of the pyridine. A common and effective method is the reaction with a 2,4-dichloropyrimidine followed by a subsequent nucleophilic aromatic substitution.

Representative Synthetic Protocol

This protocol describes a representative two-step synthesis of a CDK9 inhibitor based on the chemistry of related aminopyrimidine compounds.

Step 1: Synthesis of N-(5-(4-fluoro-3-methoxyphenyl)pyridin-2-yl)-4-chloropyrimidin-2-amine

-

To a solution of 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine (1.0 eq) in a suitable solvent such as 2-butanol or dioxane, add 2,4-dichloropyrimidine (1.1 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with a non-polar solvent like hexanes, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Step 2: Synthesis of the Final CDK9 Inhibitor

-

To a solution of N-(5-(4-fluoro-3-methoxyphenyl)pyridin-2-yl)-4-chloropyrimidin-2-amine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the desired amine nucleophile (e.g., a substituted aniline or a cyclic amine) (1.2 eq).

-

Add a suitable base, such as potassium carbonate or cesium carbonate (2.0 eq).

-

Heat the reaction mixture to a temperature between 80-150 °C, depending on the reactivity of the amine.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final CDK9 inhibitor.

In Vitro Evaluation of CDK9 Inhibitors

Biochemical Kinase Assays

The inhibitory activity of the synthesized compounds against CDK9 can be determined using various in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol: CDK9/Cyclin T1 Kinase Assay (Luminescence-based)

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Serially dilute the test compounds in DMSO and then further dilute in the reaction buffer.

-

In a 384-well plate, add the diluted compounds. Include a positive control (CDK9/Cyclin T1 with no inhibitor) and a negative control (no enzyme).

-

Add recombinant human CDK9/Cyclin T1 enzyme to each well (except the negative control).

-

Initiate the kinase reaction by adding a mixture of a suitable peptide substrate and ATP.

-

Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a commercial luminescence-based kinase assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the cellular potency and mechanism of action of the CDK9 inhibitors.

Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)

-

Seed cancer cells (e.g., a human leukemia cell line like MV-4-11) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds for 72 hours.

-

Assess cell viability using an MTT or a luminescent cell viability assay (e.g., CellTiter-Glo®).

-

Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol: Western Blot Analysis for Target Engagement

-

Treat cancer cells with the test compounds for a specified time (e.g., 6-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-RNAPII (Ser2), Mcl-1, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. A reduction in the levels of phospho-RNAPII (Ser2) and Mcl-1 indicates target engagement.

Structure-Activity Relationship (SAR) and Data

The following table summarizes the inhibitory activities of representative aminopyrimidine-based CDK9 inhibitors that are structurally related to derivatives of 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine. The data illustrates the impact of various substitutions on the pyrimidine and aniline moieties on CDK9 potency and selectivity.

| Compound ID | Core Structure | R1 (at Pyrimidine C4) | R2 (on Aniline) | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Cell Line GI50 (nM) |

| A | N-(pyridin-2-yl)pyrimidin-2-amine | 4-methoxyphenyl | - | 39.5 | >10,000 | - |

| B | N-(pyridin-2-yl)pyrimidin-2-amine | 4-chlorophenyl | - | 59 | - | - |

| C | N-phenyl-pyrimidin-2-amine | 4-(pyridin-3-yl) | 5-indole | - | - | - |

| D | N-phenyl-pyrimidin-2-amine | 4-(thiazol-5-yl) | 3-nitro | - | - | 90 |

| E | N-phenyl-pyrimidin-2-amine | 5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl) | 3-sulfonamide | 4 | - | - |

| F | N-(pyrrolo[2,3-d]pyrimidin-4-yl) | 2-((4-sulfamoylphenyl)amino) | - | Potent Inhibition | - | - |

Note: The data presented is for structurally related compounds and serves as a reference for the potential activity of inhibitors derived from 5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine. Actual values will vary depending on the specific final structure.

Conclusion

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a key building block for the synthesis of potent and selective CDK9 inhibitors. The protocols and data provided herein offer a comprehensive guide for researchers in the field of cancer drug discovery to design, synthesize, and evaluate novel therapeutic agents targeting the CDK9 pathway. Further optimization of the substitutions on the pyrimidine and aniline moieties can lead to the development of clinical candidates with improved efficacy and safety profiles.

Application of the 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine Scaffold in PET Ligand Development